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molecular formula C8H14ClNO2 B1612559 3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate CAS No. 207556-03-4

3-Methylene-4-azabicyclo[2.2.2]octan-2-one, chloride, hydrate

Cat. No. B1612559
M. Wt: 191.65 g/mol
InChI Key: LQTODMPQFWEUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07179818B2

Procedure details

A mixture of 10.1 g (58.4 mmol) of 2-methylene-1-azabicyclo[2.2.2]octan-3-one hydrochloride hydrate, 8.1 g of K2CO3 and 100 mg of PtO2 in 100 mL of MeOH was hydrogenated at 10–15 psi H2 for about 1 hr. The solution was filtered through dicalite and the solvent was evaporated in vacuo. The residue was dissolved in CHCl3 and again filtered through dicalite. The filtrate was evaporated in vacuo to give 4.7 g (58% yield) of 2-methyl-1-azabicyclo[2.2.2]octan-3-one Compound 8A as a yellow oil. 1H NMR (CDCl3) 1.3 (d, 3H), 2.0 (m, 4H), 2.4 (t, 1H), 2.9 (m, 1H), 3.05 (, 1H), 3.2 (m, 3H). This material was used without further purification in the next step.
[Compound]
Name
8A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Name
Quantity
8.1 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.Cl.[CH2:3]=[C:4]1[C:9](=[O:10])[CH:8]2[CH2:11][CH2:12][N:5]1[CH2:6][CH2:7]2.C([O-])([O-])=O.[K+].[K+]>CO.O=[Pt]=O>[CH3:3][CH:4]1[C:9](=[O:10])[CH:8]2[CH2:11][CH2:12][N:5]1[CH2:6][CH2:7]2 |f:0.1.2,3.4.5|

Inputs

Step One
Name
8A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
O.Cl.C=C1N2CCC(C1=O)CC2
Name
Quantity
8.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through dicalite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CHCl3
FILTRATION
Type
FILTRATION
Details
again filtered through dicalite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1N2CCC(C1=O)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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